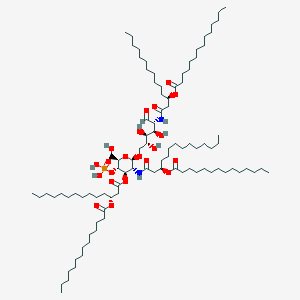
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Übersicht
Beschreibung
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride, also known as M2PCOH, is a novel compound with numerous potential applications in the field of scientific research. M2PCOH is a highly versatile compound due to its wide range of properties and its ability to be synthesized in a variety of ways.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has a wide range of potential applications in scientific research. It has been used as an intermediate in the synthesis of other compounds, as a ligand for metal complexes, and as a reagent for the synthesis of heterocyclic compounds. This compound has also been used in the synthesis of pharmaceuticals and in the study of enzyme inhibition and drug metabolism.
Wirkmechanismus
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride acts as a ligand for metal complexes, forming a coordination bond with metals such as iron and copper. This allows the compound to bind to metal ions and form a complex, which can then be used to study enzyme inhibition and drug metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to inhibit the activity of enzymes, including cytochrome P450 and acetylcholinesterase. This compound has also been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is a highly versatile compound, and can be synthesized in a variety of ways. It is also relatively stable, and has a long shelf life. However, this compound is a relatively expensive compound, and is not widely available.
Zukünftige Richtungen
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has a wide range of potential applications in scientific research. Future research could focus on the use of this compound as a reagent for the synthesis of heterocyclic compounds, or as an intermediate in the synthesis of other compounds. Additionally, further research could be conducted to explore the effects of this compound on enzyme inhibition and drug metabolism. Other potential future directions for research could include exploring the effects of this compound on cell growth and development, or on the immune system.
Eigenschaften
IUPAC Name |
methyl 2-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-13-9(12)7-5-14-8(11-7)6-3-2-4-10-6;/h5-6,10H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOKPAMRRXCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol hydrochloride](/img/structure/B1487348.png)
![6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1487350.png)
![5-(Cyclohexylmethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1487351.png)
![4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1487352.png)

![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B1487357.png)
![2-(6-Chloro-3-pyridazinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1487358.png)
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine](/img/structure/B1487359.png)

![Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487365.png)


![1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487369.png)